6-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PROPYL-2,3-DIHYDROPYRIDAZIN-3-ONE
Overview
Description
6-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PROPYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a triazine ring and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PROPYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, starting with the preparation of the triazine ring. The triazine ring is typically synthesized through the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The resulting intermediate is then reacted with a suitable pyridazinone derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PROPYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring or the dihydropyridazinone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PROPYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ametryn: A triazine herbicide with a similar triazine ring structure.
Prometryn: Another triazine herbicide with structural similarities.
Uniqueness
6-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}-2-PROPYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to the presence of the dihydropyridazinone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c1-5-9-22-12(23)8-7-11(21-22)24-15-19-13(16-6-2)18-14(20-15)17-10(3)4/h7-8,10H,5-6,9H2,1-4H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDDLJKORVASF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)NC(C)C)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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